molecular formula C18H26O4 B144817 Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate CAS No. 138247-19-5

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate

Cat. No.: B144817
CAS No.: 138247-19-5
M. Wt: 306.4 g/mol
InChI Key: PLGFBDKHVOJADC-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate is an organic compound with the molecular formula C18H26O4 It is a derivative of valeric acid and features a pentyloxyphenyl group attached to the valerate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate typically involves the esterification of 5-oxo-5-(4-pentyloxyphenyl)valeric acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve high purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, yielding alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. For example, the ester group can undergo hydrolysis to release the active valeric acid derivative, which can then interact with cellular targets.

Comparison with Similar Compounds

Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate can be compared with other similar compounds such as:

    Ethyl 5-oxo-5-(2-pyridyl)valerate: Similar structure but with a pyridyl group instead of a pentyloxyphenyl group.

    Ethyl 5-oxo-5-(4-methoxyphenyl)valerate: Features a methoxy group instead of a pentyloxy group.

    Ethyl 5-oxo-5-(4-ethoxyphenyl)valerate: Contains an ethoxy group instead of a pentyloxy group.

The uniqueness of this compound lies in its specific pentyloxyphenyl substitution, which imparts distinct chemical and physical properties compared to its analogs.

Properties

IUPAC Name

ethyl 5-oxo-5-(4-pentoxyphenyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O4/c1-3-5-6-14-22-16-12-10-15(11-13-16)17(19)8-7-9-18(20)21-4-2/h10-13H,3-9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGFBDKHVOJADC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577551
Record name Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138247-19-5
Record name Ethyl 5-oxo-5-[4-(pentyloxy)phenyl]pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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